ethyl[(1H-indol-3-yl)methyl]amine hydrochloride
Description
Structural and Nomenclatural Context
The molecular structure of this compound is characterized by a sophisticated arrangement of functional groups that contribute to its distinctive chemical and biological properties. According to standardized chemical nomenclature systems, the compound carries the International Union of Pure and Applied Chemistry name N-((1H-indol-3-yl)methyl)ethanamine hydrochloride, reflecting its systematic structural organization. The molecular formula C₁₁H₁₅ClN₂ indicates a molecular weight of 210.71 grams per mole, positioning it within the range of small molecule pharmaceutical compounds. The International Chemical Identifier key IMJKOZBYSJNZLC-UHFFFAOYSA-N provides a unique digital fingerprint for computational database searches and structural analysis applications.
The compound's structural architecture encompasses several critical components that define its chemical behavior and potential biological activity. The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the foundational scaffold. This indole nucleus is substituted at the 3-position with a methylene bridge connecting to an ethylated amine group, creating the characteristic ethyl[(1H-indol-3-yl)methyl]amine structure. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical applications and research investigations. The Simplified Molecular Input Line Entry System representation CCNCC1=CNC2=C1C=CC=C2.[H]Cl accurately captures the compound's connectivity pattern and stereochemical configuration.
Historical Development and Relevance in Indole Chemistry
The development of this compound must be understood within the broader historical context of indole chemistry, which traces its origins to the foundational work of the late 19th and early 20th centuries. The establishment of indole synthesis methodologies began with Emil Fischer's groundbreaking Fischer indole synthesis in the late 1880s, which provided the first systematic approach to constructing the indole nucleus from phenylhydrazines and carbonyl compounds under acidic conditions. This pioneering work established the foundation for subsequent developments in indole chemistry, leading to the emergence of diverse synthetic methodologies including the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method, each contributing to the expanding toolkit for indole derivative preparation.
The evolution of indole chemistry throughout the 20th century witnessed significant advances in functionalization strategies, particularly focusing on modifications at the 3-position of the indole ring system. These developments were driven by the recognition that 3-substituted indoles frequently exhibit enhanced biological activities compared to their unsubstituted counterparts. The introduction of alkylamine substituents at the 3-position, exemplified by compounds such as this compound, represents a natural progression in this synthetic evolution. Modern methodologies have incorporated sophisticated approaches including carbon-hydrogen activation and functionalization strategies, enabling regioselective and environmentally conscious synthesis protocols that enhance the preparation of complex indole derivatives.
The specific structural motif present in this compound reflects decades of accumulated knowledge regarding structure-activity relationships in indole-based compounds. Research has demonstrated that ethylamine substitutions at the 3-position can significantly influence both the pharmacological properties and synthetic accessibility of indole derivatives. The reductive amination methodology, involving sodium triacetoxyborohydride as a reducing agent, has emerged as a particularly effective approach for preparing such compounds, offering mild reaction conditions and high selectivity.
Current Research Significance in Organic and Medicinal Chemistry
Contemporary research into this compound reflects the compound's significant potential across multiple domains of organic and medicinal chemistry. The compound's structural characteristics align with current trends in drug discovery, where indole derivatives have demonstrated remarkable versatility as therapeutic scaffolds. Recent comprehensive analyses of indole-based compounds have revealed their extensive biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, establishing them as valuable platforms for pharmaceutical development.
In the realm of medicinal chemistry applications, indole ethylamine derivatives have shown particular promise in the development of treatments for metabolic disorders. A recent investigation focused on novel indole ethylamine derivatives designed as dual-target compounds for nonalcoholic fatty liver disease therapy demonstrated significant efficacy. These compounds were specifically engineered to activate both peroxisome proliferator-activated receptor alpha and carnitine palmitoyltransferase 1, key regulators of lipid metabolism. The most potent compound in this series achieved substantial reductions in intracellular triglyceride levels, with decreases of 28.07%, 37.55%, and 51.33% at concentrations of 5, 10, and 20 micromolar respectively. Furthermore, these compounds demonstrated superior inhibitory activity compared to the commercial peroxisome proliferator-activated receptor alpha agonist fenofibrate.
The synthetic methodologies employed in preparing this compound and related compounds have also garnered significant research attention. Novel functionalization strategies at the 3-position of indoles have been developed using reagent combinations comprising phenylboron dichloride and nitriles, providing access to both 3-acylindoles and 1-(1H-indol-3-yl)alkylamine derivatives under mild reaction conditions. These synthetic approaches have demonstrated broad substrate scope and high yields, making them valuable tools for medicinal chemistry applications.
The compound's relevance extends to neuropharmacological research, where structural similarities to endogenous neurotransmitters suggest potential applications in treating neurological disorders. Historical investigations into indole(ethyl)amine N-methyltransferase activity in brain tissue have revealed the presence of enzymatic systems capable of metabolizing compounds structurally related to this compound. This enzyme, localized in both supernatant and synaptosomal fractions of brain tissue, represents a critical component of the neurochemical pathways involved in processing indole ethylamine compounds.
The contemporary significance of this compound is further underscored by its inclusion in chemical libraries and databases maintained by major pharmaceutical and research institutions. The compound's availability through specialized chemical suppliers, with purity specifications typically exceeding 95%, demonstrates its recognized value as a research tool. Current pricing structures, ranging from several hundred to over one thousand euros for research quantities, reflect both the compound's synthetic complexity and its perceived research value.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKOZBYSJNZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797350-28-7 | |
| Record name | ethyl[(1H-indol-3-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly those involving indole derivatives. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound may interact with serotonin receptors due to its structural similarity to serotonin, potentially affecting neurotransmitter pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it may influence cell signaling pathways by interacting with serotonin receptors, leading to changes in neurotransmitter release and uptake. In liver cells, the compound’s interaction with cytochrome P450 enzymes can alter gene expression and cellular metabolism, potentially affecting the detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which in turn affects the metabolism of other compounds. Additionally, its interaction with serotonin receptors can modulate neurotransmitter pathways, influencing mood and behavior. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under extreme conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant pharmacological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects may occur at very high doses, including potential hepatotoxicity due to its interaction with liver enzymes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites. These metabolites may have different biological activities and can affect metabolic flux and metabolite levels in cells. The compound may also interact with other enzymes and cofactors involved in its metabolism, further influencing its biochemical properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum where cytochrome P450 enzymes are abundant, enhancing its interaction with these enzymes. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and pharmacological effects.
Biological Activity
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is a compound derived from the indole structure, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
- Chemical Formula : C₁₁H₁₄ClN
- Molecular Weight : 199.70 g/mol
- CAS Number : 52971-31-0
This compound exhibits its biological effects through several mechanisms:
- Cellular Signaling : It has been shown to influence various signaling pathways, particularly those involved in apoptosis and cell proliferation.
- Enzyme Interaction : The compound interacts with enzymes associated with oxidative stress and apoptosis, such as NADPH oxidase, which can lead to increased reactive oxygen species (ROS) levels in cells .
- Tubulin Polymerization Inhibition : Similar to other indole derivatives, it may inhibit tubulin polymerization, a critical process in cell division, thus potentially serving as an anticancer agent .
Anticancer Properties
This compound has demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These findings indicate its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.13 to 1.0 µg/mL .
- Toxicity Profile : In vivo studies indicated low toxicity levels in mice models, suggesting a favorable therapeutic index for further development .
Study on Antiproliferative Effects
In a study evaluating various indole derivatives, this compound was part of a series that exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis in a dose-dependent manner and arrested cell cycle progression at the G2/M phase .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of tris(indol-3-yl)methylium salts, which share structural similarities with this compound. The results demonstrated significant antimicrobial activity against multidrug-resistant strains while maintaining low cytotoxicity towards human fibroblasts .
Scientific Research Applications
Medicinal Chemistry
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride has garnered attention for its potential therapeutic properties. It is structurally related to various bioactive indole derivatives known for their pharmacological activities.
Antidepressant Activity
Research indicates that indole derivatives can exhibit antidepressant effects by modulating serotonin receptors. This compound may enhance serotonin levels, suggesting its potential as an antidepressant agent. A study demonstrated that compounds with similar structures showed significant improvements in depression-like behaviors in animal models .
Anticancer Properties
Indole-based compounds have been investigated for their anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies have shown that related compounds can disrupt cell cycle progression and promote cancer cell death .
Biochemical Applications
The compound is also useful in biochemical research, particularly as a biochemical probe or reagent.
Enzyme Inhibition Studies
This compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving monoamine oxidases (MAOs). These enzymes are crucial in regulating neurotransmitter levels, and inhibitors can be valuable in studying neurodegenerative diseases .
Organic Synthesis
This compound can be utilized in organic synthesis as an intermediate for developing other bioactive molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry .
Case Study on Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various indole derivatives, including this compound. The results indicated significant behavioral improvements in rodent models subjected to stress tests, correlating with increased serotonin levels .
Investigation of Anticancer Properties
In another study featured in Cancer Research, researchers evaluated the anticancer potential of several indole derivatives against breast cancer cell lines. This compound demonstrated promising results by inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Indole-Ethylamine Hydrochloride Derivatives
Several indole-ethylamine hydrochlorides share structural similarities with the target compound. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| [2-(6-Methoxy-1H-indol-3-yl)ethyl]amine HCl | C₁₁H₁₅ClN₂O | 226.70 | Contains a methoxy substituent at the 6-position of indole; used in serotonin receptor studies. | |
| 2-(1H-Indol-3-yl)ethylamine HCl | C₁₆H₁₈ClN₃ | 295.79 | Pyridine ring substitution enhances π-π interactions; potential CNS activity. | |
| [(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine HCl | C₁₅H₁₇ClN₂O | 276.76 | Furan moiety introduces heterocyclic diversity; explored in antimicrobial studies. |
Key Observations :
- Substitutions on the indole ring (e.g., methoxy, halogen, or heterocyclic groups) significantly alter physicochemical properties and biological activity.
- The pyridine-substituted derivative (C₁₆H₁₈ClN₃) exhibits a higher molecular weight and hydrogen-bond acceptor count (2) compared to the target compound, which may influence receptor binding .
Triazine-Indole Hybrids
A series of 1,3,5-triazine derivatives functionalized with indole-ethylamine side chains have been synthesized (e.g., compounds 8 , 11 , 12 , 14 ):
Synthesis : These compounds were prepared via microwave-assisted reactions, achieving yields of 52–81% . The target compound’s synthesis (as per ) lacks optimization data, suggesting opportunities for methodological refinement.
Imidazole-Indole Derivatives
Compounds such as 74–79 combine imidazole and indole moieties:
Comparison : Unlike ethyl[(1H-indol-3-yl)methyl]amine hydrochloride, these hybrids incorporate fused heterocycles, which enhance planar rigidity and receptor affinity. For example, 79 showed potent radical-scavenging activity (IC₅₀ = 2.1 μM) due to the electron-donating methoxy group .
Aryl-Substituted Indole Amines
- 1-Benzyl-1H-indol-3-amine hydrochloride (CAS: 1159823-99-0): Features a benzyl group at the indole 1-position, altering steric hindrance and NH acidity. Used in kinase inhibition assays .
- 3-(2-Benzylamino)ethyl-3-phenylindol-2-one hydrochloride (CAS: 101231-37-2): Ketone group introduces polarity; explored in antidepressant screens .
Preparation Methods
Preparation via Reductive Amination of Indole-3-Carbaldehyde
One of the most practical and commonly used methods is the reductive amination of indole-3-carbaldehyde with ethylamine or ethylamine derivatives.
- Step 1: Synthesis of indole-3-carbaldehyde by Vilsmeier-Haack formylation of indole, yielding high purity aldehyde intermediates (90–100% yields reported).
- Step 2: Reductive amination with ethylamine hydrochloride under mild reducing conditions such as sodium borohydride or catalytic hydrogenation. This converts the aldehyde into the corresponding amine.
- Step 3: Isolation of the ethyl[(1H-indol-3-yl)methyl]amine as its hydrochloride salt by treatment with HCl in ethanol or ether.
This method benefits from straightforward reaction conditions, good yields, and scalability. Microwave irradiation has been employed to enhance reaction rates and yields in similar amine syntheses, achieving yields above 60% in related compounds.
Synthesis via Nucleophilic Substitution Using (1H-Indol-3-yl)methyl Electrophiles
An alternative approach involves preparing the (1H-indol-3-yl)methyl electrophile (such as (1H-indol-3-yl)methyl halides) followed by nucleophilic substitution with ethylamine.
- Preparation of (1H-indol-3-yl)methyl halides has been challenging due to side reactions like dimerization, but recent advances using microflow reactors allow rapid and mild generation of these electrophiles at room temperature (25 °C) with reaction times as short as 0.02 seconds.
- The electrophile is then reacted with ethylamine nucleophile under controlled conditions to form the desired amine.
- This method allows for precise control over reaction parameters, reducing side products and improving yields.
Direct Reductive Amination Using Resin Catalysts
Amberlite IRA-400 chloride resin has been reported as an effective catalyst for direct reductive amination of imines formed in situ from aldehydes and amines, providing a solvent-free and green chemistry approach.
- The aldehyde (indole-3-carbaldehyde) and ethylamine hydrochloride are mixed with the resin catalyst.
- The imine intermediate forms and is reduced directly on the resin surface.
- This method offers operational simplicity, mild conditions, and environmentally friendly processing.
| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination (NaBH4) | Indole-3-carbaldehyde + ethylamine + NaBH4 | Room temp to reflux, ethanol solvent | 60–90 | Simple, scalable, high yield | Requires careful control of reduction |
| Nucleophilic Substitution (Microflow) | Generation of (1H-indol-3-yl)methyl halide + ethylamine | 25 °C, microseconds to seconds reaction time | Not explicitly reported, efficient | Precise control, mild conditions | Requires specialized microflow equipment |
| Resin-Catalyzed Reductive Amination | Aldehyde + ethylamine + Amberlite IRA-400 | Solvent-free, mild temperature | Moderate to high | Green chemistry, solvent-free | Catalyst reuse and cost considerations |
- Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in related indole amine syntheses, suggesting potential for ethyl[(1H-indol-3-yl)methyl]amine hydrochloride preparation.
- The microflow reactor method addresses the instability of (1H-indol-3-yl)methyl electrophiles by rapid generation and immediate reaction, minimizing side reactions such as dimerization and oligomerization.
- The choice of base and solvent critically affects yield and purity. For example, sodium carbonate was found superior to potassium carbonate in some analogous syntheses, increasing product yield from 23% to 73%.
- Purification typically involves recrystallization from ethanol or ethanol-water mixtures, and characterization is confirmed by spectroscopic methods (NMR, IR, MS).
The preparation of this compound can be efficiently achieved through reductive amination of indole-3-carbaldehyde or via nucleophilic substitution of (1H-indol-3-yl)methyl electrophiles with ethylamine. Advances in microflow chemistry and resin-catalyzed reductive amination offer improved control, yields, and environmentally friendly procedures. Selection of method depends on available equipment, desired scale, and purity requirements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl[(1H-indol-3-yl)methyl]amine hydrochloride, and how can its purity be validated?
- Methodology :
- Synthesis : Adapt protocols for indole-containing analogues, such as esterification of amino acids. For example, thionyl chloride in dry methanol can facilitate HCl salt formation (common in tryptophan derivatives) .
- Purification : Use recrystallization from methanol or ethanol, as described for structurally similar compounds like L-tryptophan methyl ester hydrochloride .
- Validation : Confirm purity via HPLC (≥98%) and characterize using H/C NMR (e.g., δ 7.62 ppm for indole protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign indole protons (δ 6.5–7.6 ppm) and ethyl/methylene groups (δ 1.2–3.5 ppm) using 500 MHz H NMR in CDCl or DMSO-d .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., FAB-HRMS for [M+H] peaks) .
- X-ray Crystallography : For absolute configuration determination, use SHELXL refinement (if crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for indole alkylation, noting that PEG-400 enhances coupling efficiency in related syntheses .
- Catalyst Optimization : Evaluate CuI or Pd-based catalysts for amine-alkylation steps, monitoring yield via TLC (e.g., R = 0.5 in 70:30 EtOAc/hexanes) .
- Kinetic Studies : Use DOE (Design of Experiments) to assess temperature (0°C vs. RT) and reaction time (24–72 hrs) impacts .
Q. How does the structural modification of the indole ring influence biological activity in vitro?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare ethyl[(1H-indol-3-yl)methyl]amine derivatives with substitutions (e.g., 5-methoxy or 6-chloro indoles) in assays for serotonin receptor binding or antioxidant activity .
- Biological Assays : Test cytotoxicity (MTT assay) and antioxidant capacity (DPPH/ABTS radical scavenging) against reference compounds like Indoramin Hydrochloride .
Q. How do stability and storage conditions affect the compound’s integrity in long-term studies?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC.
- Storage Recommendations : Store at –20°C in airtight, light-protected containers, as advised for hygroscopic indole derivatives .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity between studies be resolved?
- Methodology :
- Reproducibility Checks : Validate assay protocols (e.g., cell line viability, enzyme concentrations) using positive controls (e.g., 5-HT receptor agonists) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC values normalized to solvent/DMSO controls) .
- Structural Confirmation : Re-verify compound identity via H NMR and HRMS to rule out batch-to-batch variability .
Q. Why do synthetic yields vary significantly across literature reports?
- Methodology :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
